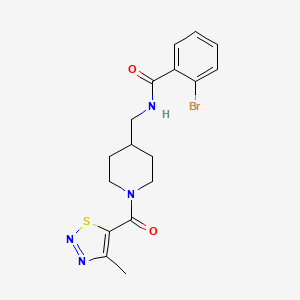

2-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide

Description

This compound is a brominated benzamide derivative featuring a piperidine scaffold substituted with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group. Its structural complexity arises from the integration of a benzamide moiety, a bromine atom at the ortho position of the benzene ring, and a thiadiazole-containing piperidine side chain. The compound is hypothesized to exhibit biological activity due to the presence of the thiadiazole ring (a heterocycle known for antimicrobial and antiviral properties) and the bromine substituent, which often enhances lipophilicity and binding affinity in drug-like molecules .

Properties

IUPAC Name |

2-bromo-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4O2S/c1-11-15(25-21-20-11)17(24)22-8-6-12(7-9-22)10-19-16(23)13-4-2-3-5-14(13)18/h2-5,12H,6-10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRVTHHPZUVGHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps. One common approach includes:

Formation of the Thiadiazole Moiety: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.

Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives.

Coupling Reactions: The thiadiazole and piperidine intermediates are then coupled with a benzamide derivative, which has been brominated at the ortho position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the benzamide ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The thiadiazole and piperidine moieties can participate in oxidation and reduction reactions, respectively, altering the electronic properties of the compound.

Cyclization Reactions: The compound can undergo intramolecular cyclization under specific conditions, potentially forming new ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzamide derivative.

Scientific Research Applications

Antimicrobial Activity

The thiadiazole moiety in this compound is known for its antimicrobial properties. Research indicates that it exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action likely involves binding to essential enzymes or receptors critical for bacterial metabolism .

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound can inhibit bacterial growth at low concentrations, suggesting high potency.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 2-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide | < 10 | Staphylococcus aureus |

Anticancer Activity

Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The interaction of the compound with cellular targets can inhibit cell proliferation and induce apoptosis in cancer cells .

Key Findings:

- Cell Lines Tested : Notably effective against breast adenocarcinoma (MCF7) and other tumor types.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide | 5.0 | MCF7 |

Case Studies

Recent research has focused on the synthesis and evaluation of similar compounds to establish a structure–activity relationship (SAR). For instance:

- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. Results indicated that modifications to the thiadiazole structure significantly influenced biological efficacy .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding modes of this compound with various biological targets. These studies support the observed biological activities and provide insights into potential modifications for enhanced efficacy .

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The bromine atom and thiadiazole moiety can participate in hydrogen bonding and van der Waals interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide () provides a relevant basis for comparison. Below is a detailed analysis:

Structural Differences

| Feature | 2-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide | N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |

|---|---|---|

| Core Structure | Benzamide linked to piperidine-thiadiazole | Benzofuran fused with bromobenzoyl and thiadiazole-carboxamide |

| Bromine Position | Ortho position on benzamide ring | Para position on benzoyl group attached to benzofuran |

| Heterocyclic Component | Piperidine-thiadiazole hybrid | Benzofuran-thiadiazole hybrid |

| Linker | Piperidin-4-ylmethyl spacer | Direct attachment via benzofuran C3 position |

Hypothetical Functional Implications

In contrast, the piperidine linker in the target compound could confer conformational flexibility, aiding in target engagement . The ortho-bromine in the target compound might sterically hinder interactions compared to the para-bromine in the benzofuran analog, altering selectivity profiles.

Physicochemical Properties :

- The piperidine-thiadiazole hybrid likely increases solubility compared to the benzofuran analog, as piperidine is more polarizable. However, the benzofuran core may enhance metabolic stability due to reduced oxidative susceptibility.

Synthetic Accessibility :

- The target compound requires multi-step synthesis involving piperidine functionalization and thiadiazole coupling, which may limit scalability. The benzofuran analog, with its fused ring system, could face challenges in regioselective bromination and carboxamide formation.

Research Findings and Data Gaps

No direct experimental data (e.g., IC₅₀, solubility, toxicity) for the target compound are available in the provided evidence. Further studies are needed to:

- Evaluate the target compound’s pharmacokinetic and pharmacodynamic properties.

- Compare its activity against shared biological targets (e.g., enzymes, receptors) with structurally related analogs.

Biological Activity

2-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide is a complex organic compound featuring a benzamide core, a bromine atom, and a piperidine ring. Its structural characteristics suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the compound's biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide is with a molecular weight of 404.32 g/mol. The compound contains several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉BrN₄O₂S |

| Molecular Weight | 404.32 g/mol |

| IUPAC Name | 2-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide |

| CAS Number | 1235643-22-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and thiadiazole moiety can engage in hydrogen bonding and van der Waals interactions while the piperidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate enzyme or receptor activities, leading to various biological effects such as:

- Antimicrobial Activity : The thiadiazole moiety is known for its antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis . The compound likely inhibits microbial function by binding to essential enzymes or receptors involved in bacterial metabolism.

- Anticancer Activity : Preliminary studies indicate that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines . The compound's ability to inhibit cell proliferation suggests it may act as a potential anticancer agent.

Antimicrobial Studies

Research has shown that derivatives containing the thiadiazole moiety possess substantial antimicrobial activity. For instance, compounds derived from similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Studies

In vitro studies have indicated that compounds similar to 2-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide exhibit promising anticancer properties. A study highlighted the effectiveness of thiadiazole derivatives in inhibiting cell growth in various cancer cell lines .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of thiadiazole derivatives against E. coli and S. aureus. The results indicated that compounds with a similar structure to 2-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide exhibited significant inhibition zones compared to controls .

- Cytotoxicity Against Cancer Cells :

Q & A

What are the key considerations for optimizing the synthetic route of this compound?

Level: Basic

Answer:

Synthetic optimization requires careful selection of coupling reagents, solvent systems, and catalysts. For example, cyclization reactions involving thiadiazole moieties (as in and ) often use phosphorous oxychloride or similar agents under controlled temperatures (e.g., 120°C). Intermediate purification via column chromatography or recrystallization is critical to minimize side products. Analytical validation using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Level: Advanced

Answer:

Single-crystal X-ray diffraction (SC-XRD) with software suites like SHELX (for refinement) and WinGX/ORTEP (for visualization) can determine bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding or π-π stacking). For instance, highlights how hydrogen bonds (N–H⋯N) stabilize molecular packing. Refinement protocols in SHELXL ( ) should include anisotropic displacement parameters for heavy atoms (e.g., bromine) to enhance accuracy .

What strategies address contradictory bioactivity data in antimicrobial assays?

Level: Advanced

Answer:

Contradictions may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Methodological adjustments include:

- Dose-response normalization : Use standardized MIC (Minimum Inhibitory Concentration) protocols.

- Metabolic profiling : Compare compound stability in bacterial lysates vs. culture media (e.g., via LC-MS).

- Target validation : Confirm enzyme inhibition (e.g., bacterial PPTases, as in ) using recombinant protein assays. Cross-reference with structurally analogous compounds (e.g., ’s thieno derivatives) to isolate structure-activity relationships (SAR) .

How can computational modeling predict the compound’s pharmacokinetic properties?

Level: Advanced

Answer:

Molecular dynamics (MD) simulations and docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like bacterial enzymes or human cytochrome P450 isoforms. Parameters such as LogP (lipophilicity) and polar surface area (PSA) are calculated via software like Schrödinger Suite. ’s emphasis on trifluoromethyl groups suggests evaluating their impact on metabolic stability and blood-brain barrier permeability .

What analytical techniques validate the compound’s purity and stability under storage conditions?

Level: Basic

Answer:

- HPLC-PDA : Monitor degradation products (e.g., hydrolysis of the benzamide group).

- Thermogravimetric analysis (TGA) : Assess thermal stability.

- Karl Fischer titration : Quantify hygroscopicity.

Storage recommendations ( ) include inert atmospheres (N) and low temperatures (-20°C) to prevent bromine-ligand dissociation .

How do steric and electronic effects of the 4-methyl-1,2,3-thiadiazole moiety influence reactivity?

Level: Advanced

Answer:

The thiadiazole’s electron-withdrawing nature and steric bulk (from the methyl group) affect nucleophilic substitution at the benzamide carbonyl. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict regioselectivity in reactions. Experimental validation via kinetic studies (e.g., monitoring reaction rates with/without substituents) is critical, as shown in ’s pyrazole derivatives .

What protocols ensure reproducibility in biological activity assays?

Level: Basic

Answer:

- Standardized cell lines : Use ATCC-validated strains.

- Solvent controls : DMSO concentrations ≤1% to avoid cytotoxicity.

- Dose calibration : Pre-treat compounds with serum proteins (e.g., albumin) to mimic physiological conditions. Reference ’s antifungal protocols for agar diffusion assays .

How can crystallographic data resolve discrepancies in NMR-based structural assignments?

Level: Advanced

Answer:

NMR signals for diastereotopic protons or rotamers (e.g., piperidinyl CH groups) may overlap. SC-XRD ( ) provides unambiguous spatial coordinates, while variable-temperature NMR can confirm dynamic processes. For example, ’s hydrogen-bonded dimers were validated via both NMR and XRD .

What are the best practices for scaling up synthesis without compromising yield?

Level: Basic

Answer:

- Flow chemistry : Minimize exothermic risks in bromination steps.

- Catalyst recycling : Use immobilized reagents (e.g., polymer-supported DMAP).

- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy. ’s controlled copolymerization methods (e.g., using APS initiators) offer scalable templates .

How to design derivatives to enhance target selectivity while minimizing off-target effects?

Level: Advanced

Answer:

- Bioisosteric replacement : Substitute the bromine atom with chlorine or CF (see ) to modulate steric/electronic profiles.

- Proteome-wide profiling : Use affinity chromatography or activity-based protein profiling (ABPP) to identify off-target interactions.

- Free-energy perturbation (FEP) : Predict binding affinity changes upon substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.